Structural Differentiation: The 6-(2-Fluoropyridin-3-yl) Moiety Compared to Active Analogs
The target compound is a member of a series of 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines evaluated for DHFR inhibition. The most potent reported analogs in this series, compounds 5h, 5i, and 5k, bear a trimethoxyphenyl (3,4,5-triMeO-Ph) group at the 6-position and achieved IC50 values of 0.2–1.0 μM against recombinant human DHFR (rhDHFR) [1]. The target compound replaces this trimethoxyphenyl moiety with a 2-fluoropyridin-3-yl group. While quantitative data for this specific compound is not publicly reported, comparative SAR from the study indicates that electron-deficient heteroaryl substituents at the 6-position can profoundly alter enzyme affinity and cellular penetration compared to electron-rich phenyl rings [1].
| Evidence Dimension | Chemical structure of the 6-substituent and its impact on rhDHFR inhibitory activity |
|---|---|
| Target Compound Data | 6-(2-fluoropyridin-3-yl) group; IC50 not publicly reported |
| Comparator Or Baseline | 6-(3,4,5-trimethoxyphenyl) group in compounds 5h, 5i, 5k; rhDHFR IC50 range 0.2–1.0 μM |
| Quantified Difference | Data unavailable for direct comparison; structural divergence suggests distinct electronic and steric properties at the DHFR binding site |
| Conditions | In vitro recombinant human DHFR (rhDHFR) inhibition assay [Wang et al., 2017] |
Why This Matters
The identity of the 6-aryl group is the dominant driver of DHFR affinity in this chemical series, and the target compound's unique 2-fluoropyridin-3-yl substituent cannot be replicated by commercially available trimethoxyphenyl analogs.
- [1] Wang, M., Yang, J., Wang, X., Li, H., Yuan, M., Zhang, Z., Liu, J., Tian, C., & Xue, L. (2017). Synthesis and antiproliferative activity of a series of novel 6-substituted pyrido[3,2-d]pyrimidines as potential nonclassical lipophilic antifolates targeting dihydrofolate reductase. European Journal of Medicinal Chemistry, 128, 88-97. View Source
